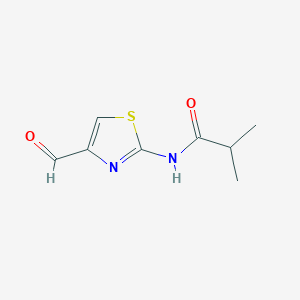

N-(4-formyl-thiazol-2-yl)-isobutyramide

Description

Properties

Molecular Formula |

C8H10N2O2S |

|---|---|

Molecular Weight |

198.24 g/mol |

IUPAC Name |

N-(4-formyl-1,3-thiazol-2-yl)-2-methylpropanamide |

InChI |

InChI=1S/C8H10N2O2S/c1-5(2)7(12)10-8-9-6(3-11)4-13-8/h3-5H,1-2H3,(H,9,10,12) |

InChI Key |

LYMVEIMCUCPSEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=CS1)C=O |

Origin of Product |

United States |

Scientific Research Applications

N-(4-formyl-thiazol-2-yl)-isobutyramide is a compound that has garnered attention in various scientific research applications due to its potential biological activities. This article explores its applications across different fields, including medicinal chemistry, agriculture, and material science, supported by relevant case studies and data tables.

Medicinal Chemistry Applications

Anticancer Activity

this compound has been investigated for its anticancer properties. Research indicates that thiazole derivatives exhibit significant growth inhibitory activity against various cancer cell lines. For instance, a study highlighted the synthesis of several thiazole derivatives, including this compound, which showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in human pancreatic cancer cells .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. A series of thiazole derivatives demonstrated protective effects against neuronal degeneration in tau-driven models of Alzheimer's disease. This suggests that this compound may play a role in mitigating neurodegeneration and enhancing cognitive functions .

Antiviral Activity

Recent studies have explored the antiviral properties of thiazole derivatives against hepatitis C virus (HCV). The structure-activity relationship (SAR) studies indicated that modifications to the thiazole ring could enhance antiviral efficacy. This compound was part of a broader investigation into amino-substituted aminothiazoles, revealing potential as a therapeutic agent against HCV .

Agricultural Applications

Pesticidal Properties

The compound's structural characteristics suggest potential applications in agriculture as a pesticide. Research on similar thiazole derivatives has shown effectiveness against various pests and pathogens, indicating that this compound could be developed into a novel agrochemical product .

Material Science Applications

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of functional polymers. Its reactivity allows for incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial uses .

Case Study: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Pancreatic Cancer | 15.3 | Induction of apoptosis |

| Thiazole Derivative A | Breast Cancer | 12.8 | Inhibition of cell cycle progression |

| Thiazole Derivative B | Lung Cancer | 18.5 | Caspase activation |

Case Study: Neuroprotective Effects

| Treatment | Model | Outcome |

|---|---|---|

| This compound | Tau Model | Reduced neurodegeneration |

| Control Group | Tau Model | Significant neuronal loss |

| Thiazole Derivative C | Alzheimer’s Model | Improved cognitive function |

Comparison with Similar Compounds

N-(4-(2,4-Dihydroxyphenyl)thiazol-2-yl)-Isobutyramide (Thiamidol)

Key Features :

- Substituent : 2,4-Dihydroxyphenyl group at the thiazole 4-position.

- Molecular Formula : C₁₃H₁₄N₂O₃S.

- Molecular Weight : 278.33 g/mol .

- Appearance : White to off-white solid.

- Purity : ≥99.0% .

- Applications : Used in cosmetics as a tyrosinase inhibitor to reduce hyperpigmentation .

- Safety : Classified with hazard warnings (H302, H315, H319, H335) due to skin/eye irritation and toxicity if ingested .

Comparison: The dihydroxyphenyl group enhances polarity and hydrogen-bonding capacity, making Thiamidol suitable for topical applications.

N-(4-Chlorophenylamino-Substituted Thiazole Isobutyramides (A28–A35)

Key Features :

- Substituent: 4-Chlorophenylamino group at the thiazole 4-position.

- Melting Points : 190.6°C–265.7°C .

- Synthesis Yields : 55%–91% .

- Structural Confirmation : Validated via ¹H-NMR, ¹³C-NMR, and HRMS .

Comparison: The chlorophenylamino group introduces hydrophobicity and electron-withdrawing effects, which may enhance membrane penetration in bacterial cells.

Aliphatic Isobutyramides (C5 and C6)

Key Features :

- Substituent : Aliphatic chains (e.g., 2-methylbutyl or 3-methylbutyl).

- Volatility : High, as observed in Bactrocera tryonimales male pheromones .

- Abundance : C5 (N-(2-methylbutyl)isobutyramide) and C6 (N-(3-methylbutyl)isobutyramide) constitute ~10% of volatile blends .

Comparison :

The absence of an aromatic thiazole ring in these aliphatic analogs reduces structural rigidity and increases volatility. This contrasts sharply with the thiazole-based compounds, which are solids with higher melting points and specialized biological roles.

Fluorophenyl-Triazol-Thiazole Derivatives (Compounds 4 and 5)

Key Features :

- Substituents : Fluorophenyl and triazol groups.

- Crystallinity : Isostructural, triclinic crystals with planar molecular conformations .

- Synthesis : High yields and crystallinity suitable for X-ray diffraction studies .

Comparison :

The fluorophenyl and triazol groups introduce steric bulk and electronic complexity, favoring applications in materials science. The formyl group in the target compound might simplify crystallization but reduce thermal stability compared to these derivatives.

Research Implications and Gaps

- Structural Effects : The substituent at the thiazole 4-position critically dictates solubility, stability, and bioactivity. Formyl groups may offer unique reactivity for drug design but require empirical validation.

- Safety Profiles : Thiamidol’s hazard warnings highlight the need for rigorous toxicity studies on analogs like the formyl derivative .

- Synthetic Feasibility: High yields (55%–91%) in chlorophenylamino derivatives suggest optimized routes for scaling the target compound.

Preparation Methods

Synthesis of Masked Aldehyde Bromo Ketone

A bromo ketone such as 2-bromo-1-(dimethoxymethyl)propan-1-one serves as a precursor. The dimethoxy acetal protects the aldehyde during thiazole formation.

Cyclization with Isobutyryl Thiourea

Reacting the protected bromo ketone with isobutyryl thiourea under basic conditions (e.g., NaHCO₃ in ethanol, reflux) yields N-(4-(dimethoxymethyl)thiazol-2-yl)-isobutyramide .

Acidic Deprotection

Treatment with aqueous HCl hydrolyzes the acetal, unveiling the 4-formyl group. This step achieves high yields due to the stability of the thiazole ring under mild acidic conditions.

Post-Cyclization Formylation via Directed Lithiation

Introducing the formyl group after thiazole formation avoids challenges associated with aldehyde-sensitive reagents.

Synthesis of 2-Amino-4-bromothiazole

Starting with 2-amino-4-bromothiazole , lithiation at the 4-position is directed by the electron-withdrawing amide group. Using n-butyllithium at −78°C in THF, followed by quenching with DMF, installs the formyl group.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | n-BuLi, THF, −78°C | Lithiation at C4 |

| 2 | DMF | Formylation |

Acylation of 2-Amino Group

The intermediate 4-formylthiazol-2-amine is acylated with isobutyryl chloride in the presence of triethylamine, yielding the target compound.

Vilsmeier-Haack Formylation of 2-Isobutyramidothiazole

Direct formylation of pre-formed thiazoles offers an alternative route.

Vilsmeier Reagent Application

Treating 2-isobutyramidothiazole with POCl₃ and DMF generates the Vilsmeier complex, which electrophilically formylates the electron-rich 4-position of the thiazole.

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Yield | 60–75% |

Oxidation of 4-Hydroxymethyl Derivatives

Hydroxymethyl groups at the 4-position can be oxidized to aldehydes using agents like pyridinium chlorochromate (PCC).

Synthesis of 4-Hydroxymethyl Intermediate

A bromo ketone with a hydroxymethyl group (e.g., 2-bromo-3-hydroxypropanone ) undergoes Hantzsch reaction with isobutyryl thiourea, yielding N-(4-hydroxymethyl-thiazol-2-yl)-isobutyramide .

Oxidation to Aldehyde

PCC in dichloromethane selectively oxidizes the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

Comparative Analysis of Synthetic Routes

Q & A

Q. Answer :

- 1H/13C NMR : Confirm aromatic protons (δ 6.5–8.5 ppm) and amide carbonyl (δ ~170 ppm). Hydroxyl groups (e.g., dihydroxyphenyl derivatives) show broad peaks at δ 5–6 ppm .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ for C13H14N2O3S: 279.0805 Da) with <5 ppm error .

- HPLC : Assess purity (>95%) using C18 columns (acetonitrile/water + 0.1% TFA).

Advanced: How can substituent effects on the thiazole ring modulate biological activity?

Q. Answer :

- Electron-withdrawing groups (EWGs) : Improve antibacterial activity but may reduce solubility. For example, chloro substituents enhance lipophilicity (logP ↑), increasing membrane penetration but lowering aqueous solubility .

- Hydrogen-bond donors : Dihydroxyphenyl groups (as in ) enhance tyrosinase inhibition via chelation of copper ions in the enzyme’s active site.

- Steric hindrance : Bulky substituents (e.g., isopropyl in ) reduce CDK inhibition potency by disrupting ATP-binding pocket interactions.

Basic: What protocols ensure stability of thiazol-2-yl isobutyramides during storage?

Q. Answer :

- Storage : Keep at 2–8°C in vacuum-sealed glass vials to prevent hydrolysis of the amide bond .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., free thiazole or isobutyric acid) indicate hydrolytic instability .

Advanced: What computational tools predict the pharmacokinetic profiles of thiazol-2-yl isobutyramides?

Q. Answer :

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (Rule of Five), blood-brain barrier penetration, and CYP450 interactions.

- Solubility optimization : Introduce morpholine or PEGylated side chains (see ) to improve logS. Validate with shake-flask solubility assays in PBS (pH 7.4) .

Advanced: How to resolve discrepancies in reported antibacterial MIC values for structurally similar derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.